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Compound of Interest

Compound Name: Diethyl phenylphosphonite

Cat. No.: B154481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
phenylphosphonite (C10H1502P), a key intermediate in various chemical syntheses. This
document is intended to serve as a valuable resource for researchers and professionals
involved in the synthesis, characterization, and application of organophosphorus compounds.
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of Diethyl
phenylphosphonite. The following tables summarize the key tH, 13C, and 3P NMR spectral
data.

'H NMR Data

Table 1: *H NMR Spectroscopic Data for Diethyl phenylphosphonite
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.50-7.20 m CeHs
3.95-3.75 m OCH:2CHs
1.25 t 7.0 OCH2CHs

Data sourced from publicly available spectral databases.

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for Diethyl phenylphosphonite

Chemical Shift (6) ppm Assignment
140.4 (d, J = 20.3 Hz) C (ipso)
129.5 C (para)
128.3 (d, J = 6.9 Hz) C (ortho)
128.2 C (meta)
61.2 (d, J=15.6 Hz) OCH:CHs
16.4 (d, J = 6.0 Hz) OCH2CHs

Data sourced from publicly available spectral databases.

*P NMR Data

Table 3: 3P NMR Spectroscopic Data for Diethyl phenylphosphonite

Chemical Shift (d) ppm

Reference

158.5

85% H3POa4

Data sourced from publicly available spectral databases.
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Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in Diethyl
phenylphosphonite.

Table 4: Key IR Absorption Bands for Diethyl phenylphosphonite

Wavenumber (cm—2) Intensity Assignment

3058 Medium Aromatic C-H stretch
2978, 2929, 2898 Strong Aliphatic C-H stretch
1477, 1442 Medium Aromatic C=C stretch
1072, 1026 Strong P-O-C stretch

921, 744, 692 Strong P-C stretch, C-H bend

Data obtained from film technique on a Bruker IFS 85 A spectrometer or similar instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
Diethyl phenylphosphonite.

Table 5: Mass Spectrometry Data (Electron lonization) for Diethyl phenylphosphonite

m/z Relative Intensity Assighment
198 Moderate [M]*+

170 Moderate [M - CzHa4]*

141 High [M - OCzHs - H]*
110 Moderate [CeHsP]*

77 High [CeHs]*

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
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Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Diethyl
phenylphosphonite. Instrument parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Prepare a solution of Diethyl phenylphosphonite (10-20 mg) in a
suitable deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in a 5 mm NMR tube.

e 1H NMR Acquisition:
o Spectrometer: 300 MHz or higher field strength.
o Pulse Sequence: Standard single-pulse experiment.

o Acquisition Parameters: Adjust spectral width to cover the expected chemical shift range
(e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Spectrometer: 75 MHz or higher.
o Pulse Sequence: Proton-decoupled experiment.

o Acquisition Parameters: Set spectral width to encompass the full carbon chemical shift
range (e.g., 0-160 ppm). A longer acquisition time and a greater number of scans are
typically required compared to *H NMR.

e 3P NMR Acquisition:
o Spectrometer: 121 MHz or higher.
o Pulse Sequence: Proton-decoupled experiment.

o Reference: Use an external standard of 85% H3POa.
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o Acquisition Parameters: Center the spectral window around the expected chemical shift
(~160 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For the film technique, a drop of neat liquid Diethyl
phenylphosphonite is placed between two salt plates (e.g., NaCl or KBr).

o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Mode: Transmittance.
o Scan Range: Typically 4000-400 cm™1,
o Resolution: 4 cm~1is generally sufficient.

o Background: A background spectrum of the clean salt plates should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for
separation from any potential impurities.

« lonization: Electron lonization (El) is a common method for this type of compound.
e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
o Data Acquisition:

o Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion
(e.g., m/z 50-300).

o GC Parameters: Use a suitable capillary column (e.g., non-polar) and a temperature
program that allows for the elution of Diethyl phenylphosphonite.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like Diethyl phenylphosphonite.

Workflow for Spectroscopic Analysis of Diethyl Phenylphosphonite
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Diethyl
phenylphosphonite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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